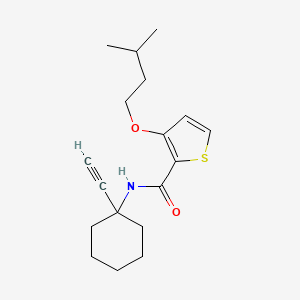
(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid is a chiral oxazolidine derivative This compound is notable for its unique structural features, which include an oxazolidine ring fused with a carboxylic acid group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylglycine derivative with an appropriate carbonyl compound, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidines, and substituted phenyl derivatives.
Scientific Research Applications
(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereoselective processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl group may also play a role in binding interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid: This compound has a similar oxazolidine ring structure but includes a hydroxy group and an oxathiolane ring.
Spirocyclic oxindoles: These compounds share the oxazolidine ring but differ in their spirocyclic structure.
Uniqueness
(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group
Properties
CAS No. |
918543-48-3 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(5R)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
VEFFNECIDVRBTE-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



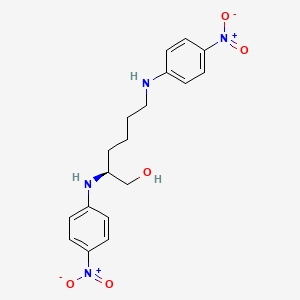
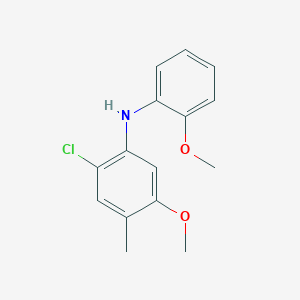
![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
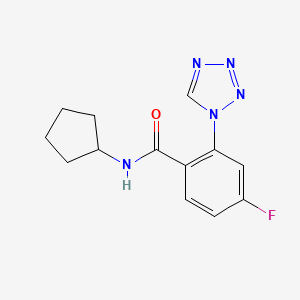
![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
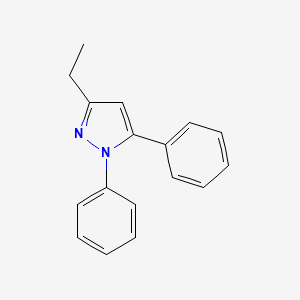
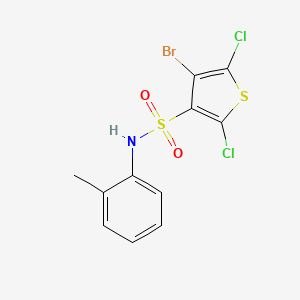

![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
